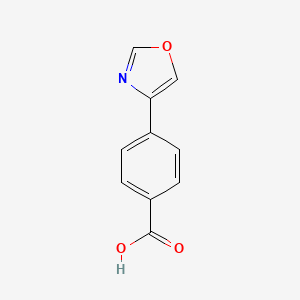

4-(Oxazol-4-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFJJGYOOOKVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739962 | |

| Record name | 4-(1,3-Oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856905-23-2 | |

| Record name | 4-(1,3-Oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations Involving 4 Oxazol 4 Yl Benzoic Acid

Direct and Convergent Synthetic Routes to the 4-(Oxazol-4-yl)benzoic acid Scaffold

The construction of the this compound framework can be achieved through both direct and convergent synthetic strategies. Direct methods aim to build the molecule in a linear or one-pot fashion from simple precursors, while convergent syntheses involve the separate preparation of the oxazole (B20620) and benzoic acid moieties, which are then coupled in a later step.

A highly efficient and direct method for synthesizing 4,5-disubstituted oxazoles has been developed using a stoichiometric amount of a stable triflylpyridinium reagent. acs.org This approach starts directly from carboxylic acids and proceeds via an in-situ generated acylpyridinium salt that is subsequently trapped by an isocyanide, such as tosylmethyl isocyanide or isocyanoacetates. acs.org This method demonstrates broad substrate scope and good tolerance for various functional groups. acs.org Another one-pot strategy involves the reaction of carboxylic acids and amino acids using a dehydrative coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). researchgate.net

Convergent approaches offer flexibility in the synthesis of analogues. A common strategy involves a Suzuki coupling reaction to link a pre-functionalized arylboronic acid with a halogenated oxazole, or vice versa. rjpbcs.com For instance, a boronic acid derivative of benzoic acid can be coupled with a 4-bromo-oxazole intermediate. This late-stage coupling is advantageous for creating a library of derivatives by varying either of the coupling partners.

Methodologies for Oxazole Ring Formation and its Integration with Benzoic Acid

The formation of the oxazole ring is a pivotal step in the synthesis of this compound. Various classical and modern methodologies are employed, which can be broadly categorized into cyclocondensation/annulation reactions and advanced catalytic approaches.

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions are fundamental to oxazole synthesis. The most classic method is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of 2-acylamino ketones. wikipedia.org A widely used modern variation is the intramolecular cyclodehydration of N-acyl-α-amino acids or their derivatives. mdpi.com This transformation can be promoted by a range of dehydrating agents or carboxylic acid activators, such as acetic anhydride, N,N′-dicyclohexylcarbodiimide (DCC), or ethyl chloroformate in the presence of a base like 4-methylmorpholine. mdpi.com These reactions often proceed through an intermediate oxazol-5(4H)-one, which can then be further transformed into the desired aromatic oxazole. mdpi.comresearchgate.net

The Castagnoli–Cushman reaction represents another powerful cyclocondensation method. An extended application of this reaction has been demonstrated for the synthesis of complex heterocyclic systems, providing a versatile tool for constructing substituted ring systems that could be adapted for oxazole synthesis. nih.gov Dehydrative cyclization is also a key step in forming oxazoline (B21484) rings, which are close relatives of oxazoles and can sometimes serve as their precursors. researchgate.net

Table 1: Examples of Cyclocondensation Reactions in Oxazole Synthesis

| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-acyl-α-amino acid | Ethyl chloroformate, 4-methylmorpholine, CH₂Cl₂, r.t. | 1,3-Oxazol-5(4H)-one | 93% | mdpi.com |

| N-acyl-α-amino ketone | POCl₃, reflux | 2,5-Disubstituted 1,3-oxazole | 90-91% | mdpi.com |

| o-Methyl benzoic acids, Imines, Isocyanides | Acetic anhydride, PhCl, 60 °C | Tetrahydroisoquinolones (via cyclocondensation) | Moderate | nih.gov |

Advanced Catalytic Approaches in Oxazole Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of oxazoles has significantly benefited from such advancements.

Copper-catalyzed reactions are prominent in this area. A tandem synthesis of 4,5-functionalized oxazoles from ethyl isocyanoacetate and various aldehydes has been developed using a copper(I) bromide (CuBr) catalyst with a base like DABCO under an oxygen atmosphere. rsc.org This method allows for the direct construction of the oxazole ring with functionalities at the 4- and 5-positions. rsc.org

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, are invaluable for integrating the oxazole and benzoic acid moieties. rjpbcs.comacs.org These reactions typically couple a halogenated heterocycle with an organoboron compound. For example, 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline can be coupled with 4-(hydroxymethyl)phenylboronic acid in high yield (95%) as a key step in a convergent synthesis. rjpbcs.com Decarboxylative C-H bond coupling between different heteroaromatic carboxylic acids, mediated by palladium and copper, also represents an advanced strategy for forming biaryl linkages. acs.org

Rhodium-catalyzed C-H activation and annulation offer another sophisticated route. A Rh(III)-catalyzed cascade sequence involving benzoic acids and dioxazolones has been used to prepare 2,5-disubstituted benzoxazin-4-ones, demonstrating the power of this approach for building complex heterocycles through directed C-H functionalization. mdpi.com

Table 2: Advanced Catalytic Methods for Oxazole Synthesis

| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tandem Synthesis | CuBr, DABCO, O₂ | Ethyl isocyanoacetate, Aldehyde | Ethyl 5-substituted-oxazole-4-carboxylate | 61-78% | rsc.org |

| Suzuki Coupling | Pd Catalyst | Arylboronic acid, Halogenated oxazoline | Aryl-substituted oxazoline | 95% | rjpbcs.com |

| Cascade Annulation | Rh(III) Catalyst | Benzoic acid, Dioxazolone | 2,5-Disubstituted benzoxazin-4-one | 47-72% | mdpi.com |

Functionalization and Derivatization of this compound

Once the core this compound scaffold is synthesized, its properties can be fine-tuned through functionalization of either the oxazole ring or the benzoic acid moiety.

Substituent Modifications on the Oxazole Ring

The oxazole ring possesses distinct sites for electrophilic and nucleophilic substitution. wikipedia.org Generally, electrophilic aromatic substitution is directed to the C5 position, while the C2 position is susceptible to nucleophilic attack, especially if a good leaving group is present. wikipedia.org The C2 proton is the most acidic, and its deprotonation with a strong base like n-butyllithium allows for the introduction of various electrophiles at this position. wikipedia.orgacs.org

A recent study on xanthine (B1682287) oxidase inhibitors demonstrated the synthesis of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids. nih.gov This work exemplifies the introduction of cyano and various amino substituents onto the oxazole ring to modulate biological activity. nih.gov The installation of an oxazoline unit at the 4-position of an oxazole has been used to direct metalation specifically to the 2-position, enabling the synthesis of 2,4-bifunctionalized oxazoles. acs.org

Modifications to the Benzoic Acid Moiety and Linker Variations

The carboxylic acid group is a critical feature for derivatization and for the molecule's interaction with biological targets. nih.gov This group can be readily converted into a wide range of other functionalities. Standard organic transformations can convert the carboxylic acid into esters, amides, or alcohols. nih.govcolostate.edu For example, esterification can be achieved using various reagents, from simple acid-catalyzed reactions with alcohols to more sophisticated methods using coupling agents like carbonylimidazole derivatives. organic-chemistry.org

Studies have shown that modifying the carboxylate group to an amide or aldehyde can significantly alter binding affinity to enzymes, highlighting the importance of this moiety. nih.gov In some drug design campaigns, the entire benzoic acid part is replaced with other acidic groups, such as 2-furoic acid or 2-thiophene carboxylic acid, to explore different binding interactions or improve pharmacokinetic properties. ipbcams.ac.cn Furthermore, the linker between the phenyl ring and the carboxylic acid can be varied. For instance, the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is an example where a methylpiperazine unit is introduced, significantly altering the structure from the parent benzoic acid. researchgate.net

Stereochemical Control in Synthesis of Analogs

The introduction of stereocenters into analogs of this compound is a critical aspect of medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. Control over the three-dimensional arrangement of atoms can be achieved through several strategic approaches, primarily involving the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution of racemic mixtures. These methods allow for the selective synthesis of desired stereoisomers, which is essential for developing potent and selective therapeutic agents.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for introducing chirality is through the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves the temporary attachment of a chiral molecule to an achiral precursor, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org

For analogs of this compound, a chiral auxiliary can be appended to a precursor molecule to control the formation of a new stereocenter. For instance, in the synthesis of analogs with a chiral substituent at the α-position to the carboxylic acid, an oxazolidinone auxiliary, as popularized by Evans, can be employed. wikipedia.orggoogle.com The general strategy involves acylating the chiral oxazolidinone with a suitable carboxylic acid precursor. The bulky substituent on the auxiliary then effectively shields one face of the resulting enolate, directing alkylation to the opposite face with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched carboxylic acid analog.

Table 1: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary

| Entry | Electrophile (R-X) | Product Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | >95:5 |

| 2 | Ethyl iodide | 90:10 |

| 3 | Allyl bromide | >95:5 |

This table illustrates the potential diastereoselectivity achievable in the alkylation of an N-acylated oxazolidinone precursor for an analog of this compound.

Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering the advantage of generating large quantities of an enantiomerically pure product from a small amount of a chiral catalyst. For the synthesis of chiral analogs of this compound, asymmetric catalysis could be applied at various stages.

One potential application is in the asymmetric synthesis of α-hydroxycarboxylic acid derivatives, which can be precursors or analogs themselves. Research has shown that 5H-oxazol-4-ones can serve as building blocks in molybdenum-catalyzed asymmetric allylic alkylations to produce products with high enantiomeric excess. nih.gov Hydrolysis of these products would yield the corresponding α-hydroxyamides, which could be further converted to the desired carboxylic acid analogs. nih.gov

Another approach involves the catalytic asymmetric reduction of a ketone precursor to establish a chiral alcohol. Furthermore, the development of chiral ligands for transition metal-catalyzed cross-coupling reactions allows for the atroposelective synthesis of biaryl compounds, which could be relevant for certain analogs of this compound. researchgate.net

Chiral Resolution

Chiral resolution is a classical yet effective method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This technique is particularly useful when a direct asymmetric synthesis is not feasible or is low-yielding. The most common approach involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine. wikipedia.orglibretexts.org

The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once the diastereomers are separated, the chiral resolving agent is removed, yielding the individual enantiomers of the carboxylic acid. The choice of resolving agent and solvent system is crucial for efficient separation.

Table 2: Potential Chiral Resolving Agents for Racemic this compound Analogs

| Resolving Agent | Type | Potential for Salt Formation |

| (R)-(+)-α-Phenylethylamine | Chiral Amine | High |

| (S)-(-)-1-(1-Naphthyl)ethylamine | Chiral Amine | High |

| Brucine | Chiral Alkaloid (Amine) | High |

| (1R,2R)-(-)-Pseudoephedrine | Chiral Amino Alcohol | Moderate |

This table lists common chiral resolving agents that could be effective in the resolution of racemic carboxylic acid analogs of this compound through the formation of diastereomeric salts.

In addition to salt formation, chiral chromatography, using a chiral stationary phase (CSP), provides a powerful analytical and preparative method for separating enantiomers. nih.gov This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and allowing for their separation.

Pharmacological and Biological Research on 4 Oxazol 4 Yl Benzoic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of 4-(Oxazol-4-yl)benzoic acid Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been crucial in identifying key structural features that govern their therapeutic potential.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For analogs of this compound, several key pharmacophoric elements have been identified:

The Benzoic Acid Moiety : The carboxylic acid group is often a critical feature, acting as a hydrogen bond donor and acceptor. This group can interact with key amino acid residues in the binding sites of enzymes or receptors. For instance, in studies of tetrahydrobenzo[d]thiazole-based kinase inhibitors, a carboxylic acid group on the phenyl ring was found to be vital for dual inhibitory activity against kinases CK2 and GSK3β. nih.gov

The Heterocyclic Core : The oxazole (B20620) ring, or a bioisosteric replacement like thiazole, serves as a rigid scaffold that properly orients the other functional groups. Its aromaticity and potential for π-π stacking and hydrogen bonding contribute significantly to target binding. nih.gov In some designs, this central ring occupies the area between the hinge region and the activation loop of a kinase. nih.gov

Substituent Effects : The nature and position of substituents on both the benzoic acid and oxazole rings play a crucial role in modulating activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile. researchgate.net Studies on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that increased hydrophobicity, aromaticity, and the presence of a hydroxyl group were conducive to inhibitory activity. nih.gov

Quantitative and Qualitative Correlation between Structural Changes and Biological Response

SAR studies progress from qualitative observations to quantitative correlations, often employing QSAR (Quantitative Structure-Activity Relationship) models to predict the activity of novel compounds.

Research on a closely related series, 4-(thiazol-5-yl)benzoic acid derivatives, as inhibitors of protein kinase CK2, provides a clear example of this correlation. nih.gov Systematic modifications to the core structure revealed that:

Replacing the benzene (B151609) ring of the benzoic acid with an azabenzene (like pyridine (B92270) or pyridazine) maintained potent CK2 inhibitory activity. nih.gov

Introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety also preserved high inhibitory potency while significantly boosting antiproliferative activity against A549 lung cancer cells. nih.gov

Similarly, in the development of antimicrobial agents based on N-{4-[(phenyl)sulfonyl]benzoyl}-L-valine, which can cyclize to form oxazole derivatives, the substitution on the phenylsulfonyl moiety was explored. Replacing a chlorine atom with a more lipophilic bromine atom was found to be slightly beneficial for the antimicrobial activity of the resulting 4H-1,3-oxazol-5-one derivative. mdpi.com

Table 1: SAR of 4-(Thiazol-5-yl)benzoic Acid Analogs as CK2α Inhibitors

| Compound Modification | Target | IC₅₀ (µM) |

|---|---|---|

| Azabenzene analog (Pyridine) | CK2α | 0.017 |

| Azabenzene analog (Pyridazine) | CK2α | 0.014 |

| 3-(2-chlorobenzyloxy) substitution | CK2α | 0.016 |

| 3-(2-methoxybenzyloxy) substitution | CK2α | 0.014 |

Data sourced from a study on potent protein kinase CK2 inhibitors, demonstrating how structural modifications impact inhibitory concentration. nih.gov

Impact of Molecular Conformation on Receptor Binding

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The spatial arrangement of pharmacophoric elements must be complementary to the topology of the receptor's binding site. Studies on oxazole-containing amino acids have shown that their conformation can be stabilized by intramolecular hydrogen bonds, leading to a more rigid structure. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor.

Molecular docking studies are frequently used to predict and analyze the binding modes of these derivatives. For example, in the design of benzoxazole-benzamide conjugates as VEGFR-2 inhibitors, docking studies helped interpret the interactions between the synthesized compounds and key amino acid residues at the receptor's binding site. nih.gov The docking analysis revealed that the terminal benzoxazole (B165842) ring could occupy the hinge region of the ATP binding site, a crucial interaction for kinase inhibition. nih.gov The binding energy, often represented by a docking score, indicates the strength of the interaction; a more negative score typically signifies a stronger binding. nih.gov

Investigation of Biological Mechanisms of Action

Understanding the specific biological mechanisms through which this compound derivatives exert their effects is key to their development as therapeutic agents. Research has primarily focused on their roles as enzyme inhibitors and receptor modulators.

Enzyme Inhibition and Activation Profiles

Derivatives of this scaffold have shown potent inhibitory activity against a range of enzymes implicated in various diseases.

Enzyme Inhibition: A prominent example is the inhibition of protein kinase CK2 , a target in cancer therapy. Analogs of 4-(thiazol-5-yl)benzoic acid have demonstrated highly potent, low nanomolar inhibition of CK2α and CK2α'. nih.gov The mechanism is typically competitive with ATP, the enzyme's natural substrate.

Other benzoic acid derivatives have also been investigated as enzyme inhibitors:

Acetylcholinesterase (AChE): Certain oxazolone (B7731731) derivatives have been shown to reversibly inhibit human acetylcholinesterase (hAChE), an enzyme targeted in the treatment of Alzheimer's disease, with IC₅₀ values ranging from 9 to 246 μM. nih.gov

Tyrosinase: Aminobenzoic acid derivatives have been shown to inhibit the monophenolase and diphenolase activities of mushroom tyrosinase, with Kᵢ values in the low micromolar range. nih.gov This enzyme is a target for treating skin hyperpigmentation disorders. nih.gov

β-ketoacyl-acyl carrier protein synthase III (FabH): Benzoylaminobenzoic acid derivatives have been identified as inhibitors of this bacterial enzyme, which is essential for fatty acid biosynthesis, highlighting their potential as antibacterial agents. nih.gov

Table 2: Enzyme Inhibition Profile of Benzoic Acid Analogs

| Compound Class | Enzyme Target | Inhibition Value (Range) | Mechanism |

|---|---|---|---|

| 4-(Thiazol-5-yl)benzoic acids | Protein Kinase CK2α | IC₅₀: 0.014–0.017 µM | ATP-competitive |

| (Z)-benzylidene-oxazol-5(4H)-ones | Acetylcholinesterase (hAChE) | IC₅₀: 9–246 µM | Reversible |

| Aminobenzoic acids | Tyrosinase (monophenolase) | Kᵢ: 3.8–5.15 µM | Non-competitive |

This table summarizes the inhibitory activities of various benzoic acid derivatives against different enzyme targets. nih.govnih.govnih.gov

Enzyme Activation: While less common, some derivatives have been found to activate enzymes. This area remains less explored for this compound derivatives specifically, but related compounds have shown such effects.

Receptor Ligand Interactions and Modulatory Effects

Beyond enzyme inhibition, these derivatives can act as ligands that bind to and modulate the function of various receptors.

AMPA Receptor Modulation: Isoxazole-4-carboxamide derivatives, which are structurally related to the oxazole-benzoic acid scaffold, have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.comnih.govresearchgate.net These receptors are ionotropic glutamate (B1630785) receptors critical for synaptic transmission. Certain derivatives act as negative allosteric modulators, binding to a regulatory site distinct from the glutamate-binding domain. mdpi.com They have been shown to cause a significant reduction in AMPA receptor-mediated currents and profoundly alter the biophysical properties of the receptor, such as deactivation and desensitization kinetics. mdpi.comnih.govresearchgate.net For example, specific compounds exhibited potent inhibitory effects, with an 8-fold reduction in peak current amplitudes. mdpi.comresearchgate.net This modulatory effect on AMPA receptors makes them promising candidates for managing conditions involving excitotoxicity and chronic pain. mdpi.comnih.govresearchgate.net

Other Receptor Interactions: The broader class of oxazole derivatives has been explored for interactions with other receptors as well. For instance, a QSAR study was conducted on 2-substituted-4-aryl oxazole benzenesulphonamides as agonists for the β3 adrenergic receptor, indicating the scaffold's potential to be adapted for various G protein-coupled receptors (GPCRs). researchgate.net The interaction with these receptors is highly dependent on the specific substitution patterns, which dictate the binding affinity and functional outcome (agonist, antagonist, or allosteric modulator).

Cellular Pathway Modulation and Signaling Crosstalk

Derivatives of oxazole-containing compounds have been shown to exert their biological effects by modulating a variety of cellular pathways and engaging in signaling crosstalk. While research specifically on this compound derivatives is still developing, studies on the broader class of oxazole-containing molecules have revealed several key mechanisms of action, suggesting potential pathways for this specific chemical family.

One of the primary areas of investigation has been in the context of cancer therapeutics. Oxazole derivatives have been identified as potent inhibitors of several critical signaling pathways implicated in cancer progression. For instance, some derivatives have been shown to inhibit the STAT3 pathway, a key regulator of cell growth, proliferation, and apoptosis. Others have demonstrated the ability to target and stabilize G-quadruplex structures in DNA, which can inhibit the expression of oncogenes. Furthermore, the inhibition of tubulin polymerization, a mechanism shared by several established anticancer drugs, has been observed with certain oxazole compounds, leading to cell cycle arrest and apoptosis. nih.gov

In addition to these pathways, oxazole derivatives have also been found to interfere with the activity of DNA topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. The inhibition of protein kinases, which are pivotal in many signaling cascades controlling cell growth and differentiation, represents another significant mechanism of action. nih.gov Some benzoic acid derivatives, a structural component of the compounds of interest, have been found to act as histone deacetylase (HDAC) inhibitors, which can alter gene expression to suppress tumor growth. nih.gov This suggests that this compound derivatives may also function through epigenetic modifications.

The anticonvulsant effects of some benzoxazole derivatives have been linked to the modulation of neurotransmitter systems. One promising compound was found to significantly increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain, suggesting a mechanism that involves enhancing inhibitory signaling to control seizures. nih.govresearchgate.net

Diverse Therapeutic Applications of this compound Derivatives

The versatile structure of this compound has allowed for the synthesis of derivatives with a broad spectrum of therapeutic applications. The following sections explore the research into their efficacy in various key areas of medicine.

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and derivatives of this compound have shown considerable promise in this area. Research has demonstrated that compounds incorporating the oxazole ring possess significant antibacterial and antifungal properties.

For example, a study on new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, which include 1,3-oxazole structures, reported notable antimicrobial activity. One of the synthesized 1,3-oxazole derivatives containing a phenyl group at the 5-position was found to be active against the fungal pathogen Candida albicans. nih.gov In the same study, a related 1,3-oxazol-5(4H)-one derivative demonstrated activity against Gram-positive bacterial strains. nih.gov Another study highlighted that N-acyl-α-amino ketones, which are precursors to 1,3-oxazoles, are known to exhibit antiviral effects. mdpi.com

The antimicrobial potential of these derivatives is further underscored by research on related heterocyclic compounds. For instance, pyrazole (B372694) derivatives of benzoic acid have been shown to be potent growth inhibitors of drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.78 and 1.56 µg/mL, respectively. mdpi.com The mechanism of action for some of these compounds is believed to be the disruption of the bacterial cell membrane. mdpi.com

Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Compound Type | Target Organism | Activity (MIC/MBEC) | Reference |

|---|---|---|---|

| Pyrazole-derived hydrazones | Staphylococcus aureus | 0.78 µg/mL (MIC) | mdpi.com |

| Pyrazole-derived hydrazones | Acinetobacter baumannii | 1.56 µg/mL (MIC) | mdpi.com |

| 1,3-oxazol-5(4H)-one derivative | Enterococcus faecium E5 | 125 µg/mL (MBEC) | mdpi.com |

| 1,3-oxazol-5(4H)-one derivative | Staphylococcus aureus ATCC 6538 | 125 µg/mL (MBEC) | mdpi.com |

The development of novel anticancer agents is a critical area of pharmaceutical research, and oxazole-containing compounds have been identified as a promising class of molecules. A comprehensive review of oxazole derivatives has highlighted their potent anticancer activity through the inhibition of various novel targets. nih.gov

As mentioned in section 3.2.3, these derivatives have been shown to target STAT3, G-quadruplexes, and tubulin, all of which are crucial for the survival and proliferation of cancer cells. nih.gov The inhibition of these targets can lead to apoptosis (programmed cell death) in cancer cells. Furthermore, the ability of oxazole derivatives to inhibit DNA topoisomerase enzymes and various protein kinases adds to their potential as multifaceted anticancer agents. nih.gov

While direct studies on this compound derivatives are limited, the broader family of benzoic acid derivatives has also been investigated for its anticancer properties. Certain compounds with a benzoic acid nucleus have demonstrated remarkable anticancer potential. researchgate.net For example, some have been shown to inhibit the proliferation of colon cancer cell lines. researchgate.net The mechanism of action for some benzoic acid derivatives has been linked to the inhibition of histone deacetylases (HDACs), which plays a role in regulating gene expression. nih.gov

Chronic inflammation is a hallmark of numerous diseases, and there is a significant need for new anti-inflammatory drugs. Derivatives of oxazole and the related isoxazole (B147169) have shown potential in modulating the inflammatory response.

For example, certain 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential anti-inflammatory drugs due to their ability to inhibit leukotriene synthesis. nih.gov Another study on indolyl–isoxazolidines found that a selected compound significantly inhibited the production of the pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells. nih.gov This compound also demonstrated anti-inflammatory effects in animal models, with a potency comparable to the well-known anti-inflammatory drug indomethacin. nih.gov

Research on 4-arylidene-2-phenyloxazol-5(4H)-ones has also revealed their potential as anti-inflammatory agents. An in vitro study using a heat-induced human red blood cell membrane stabilization assay showed that these compounds had concentration-dependent inhibitory effects on membrane lysis, a marker of anti-inflammatory activity. researchgate.net

Table 2: In Vitro Anti-inflammatory Activity of 4-Arylidene-2-phenyloxazol-5(4H)-ones

| Compound | IC50 (mM) |

|---|---|

| 5a | 4.65 ± 0.22 |

| 5b | 7.34 ± 0.28 |

| 5c | 5.23 ± 0.18 |

| 5d | 1.96 ± 0.09 |

| O-Acetyl salicylic (B10762653) acid (Standard) | 6.41 ± 0.18 |

Data from an in vitro heat-induced human red blood cell membrane stabilization assay. researchgate.net

Metabolic disorders, particularly type 2 diabetes, are a growing global health concern. Research into benzoic acid derivatives has suggested a potential role in metabolic regulation. A study in sheep demonstrated that benzoic acid and its analogues can stimulate the secretion of both insulin (B600854) and glucagon, two key hormones in glucose homeostasis. nih.gov The study found that a single carboxylic acid group on the benzene ring was essential for this activity, indicating that the pancreatic endocrine system can recognize the chemical structure of these compounds. nih.gov

While this provides a basis for the potential of benzoic acid derivatives in metabolic regulation, more specific research on this compound derivatives is needed to ascertain their effects on glucose metabolism and insulin signaling pathways.

Beyond the aforementioned applications, derivatives of this compound and related structures have been explored for a range of other biological activities.

Antiviral Activity: A study on a series of newly synthesized benzoic acid derivatives identified a compound, NC-5, with potent antiviral activity against influenza A viruses, including oseltamivir-resistant strains. nih.gov NC-5 was found to inhibit the neuraminidase activity of the virus, which is crucial for its release from infected cells. nih.gov This highlights the potential of the benzoic acid scaffold in the development of new antiviral drugs.

Anticonvulsant Activity: Research into benzoxazole derivatives has led to the discovery of compounds with significant anticonvulsant properties. In one study, a novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was synthesized and evaluated. One compound, in particular, showed potent activity against both maximal electroshock- and pentylenetetrazole-induced seizures in mice. nih.govresearchgate.net Further investigation into its mechanism of action suggested that it increases the levels of the inhibitory neurotransmitter GABA in the brain. nih.govresearchgate.net

Table 3: Anticonvulsant Activity of a Lead Benzoxazole Derivative (Compound 4g)

| Seizure Model | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock Seizure (MES) | 23.7 |

| Subcutaneous Pentylenetetrazole (scPTZ) | 18.9 |

ED50 is the median effective dose required to produce a therapeutic effect in 50% of the population. nih.govresearchgate.net

Antioxidant Activity: Several studies have investigated the antioxidant properties of oxazole and benzoic acid derivatives. A series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their ability to inhibit lipid peroxidation and their effects on a specific cytochrome P450 enzyme. One of the compounds demonstrated significant antioxidant activity, superior to the specific inhibitor caffeine (B1668208) at the tested concentration. researchgate.netnih.gov Research on hydroxybenzoic acid derivatives has also shown that their antioxidant activity is dependent on the position of the hydroxyl group relative to the carboxyl group, with those having hydroxyl groups in the ortho and para positions showing the best activity. semanticscholar.org

Computational Chemistry and Cheminformatics Approaches for 4 Oxazol 4 Yl Benzoic Acid

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of molecules. For 4-(Oxazol-4-yl)benzoic acid, these calculations can predict sites susceptible to electrophilic or nucleophilic attack, determine molecular orbital energies (such as HOMO and LUMO), and map the electrostatic potential.

Research on various oxazole (B20620) derivatives using DFT at the B3LYP/6-311++G(d,p) level of theory has been conducted to understand their reactivity. researchgate.net Such studies often involve the calculation of Fukui functions (fk+, fk-, fk0), which indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack, respectively. researchgate.net For instance, analyses of the Fukui function fk⁻ values have shown that the nitrogen atom in the oxazole ring can be a preferred site for hard electrophilic reactions, especially when electron-withdrawing substituents are present. researchgate.net These computational predictions are crucial for designing synthetic pathways and understanding the potential metabolic fate of the compound.

Table 1: Key Concepts in DFT-Based Reactivity Prediction

| Concept | Description | Relevance to this compound |

| Fukui Functions | These functions are derived from the change in electron density as the number of electrons changes, identifying the most reactive sites in a molecule for nucleophilic (fk+), electrophilic (fk-), and radical (fk0) attacks. | Predicts which atoms on the oxazole and benzoic acid rings are most likely to participate in chemical reactions. |

| HOMO/LUMO | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. | The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electrostatic Potential (ESP) Map | An ESP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. | Visualizes sites prone to electrostatic interactions, which is critical for predicting non-covalent binding with biological targets. |

These theoretical calculations provide a foundational understanding of the intrinsic chemical behavior of this compound, guiding further experimental studies.

Molecular Modeling and Docking Studies for Target Identification and Binding Affinity Prediction

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to identify potential biological targets and to estimate the binding affinity of a ligand to a protein's active site.

The oxazole scaffold is present in many biologically active compounds, and docking studies are frequently performed on its derivatives to predict their efficacy. For example, various oxazole derivatives have been docked against the heme-binding protein of Porphyromonas gingivalis, a bacterium implicated in oral diseases. nih.gov In one such study, oxazole compounds demonstrated superior binding affinity scores (-9.4 to -11.3) compared to standard drugs like amoxicillin (B794) (-8.6) and sulfamethoxazole (B1682508) (-8.1), suggesting their potential as potent inhibitors. nih.gov

Similarly, docking studies have been instrumental in the development of oxazole-containing anticancer agents. nih.gov Novel oxazole-incorporated naphthyridine derivatives have been evaluated against cancer cell lines, with docking simulations used to validate the experimental results by demonstrating favorable interaction energies and binding profiles within the target proteins. nih.gov Other studies have used docking to identify 2,4,5-trisubstituted oxazoles as potential inhibitors of human Aquaporin-4 (AQP4), with calculated binding energies ranging from -6.1 to -7.3 kcal/mol. rsc.org More recently, acylhydrazone-oxazole hybrids were evaluated via in-silico docking against the main protease (Mpro) of SARS-CoV-2, where they showed promising predicted free energy values comparable to the co-crystalized ligand. sciforum.net

These examples underscore the utility of molecular docking in rationalizing the biological activity of compounds structurally related to this compound and in guiding the design of more potent analogs by revealing key binding interactions at the atomic level.

Table 2: Examples of Molecular Docking Studies on Oxazole Derivatives

| Target Protein | Type of Oxazole Derivative | Key Finding |

| Heme-binding protein (P. gingivalis) | General Oxazole Compounds | Oxazole derivatives showed higher binding affinity scores (-10 to -11.3) than existing drugs, indicating strong potential as inhibitors. nih.gov |

| Anticancer Targets (e.g., kinases) | Oxazole-incorporated naphthyridines | Docking simulations validated potent anticancer activity by showing strong interaction energies and binding profiles. nih.gov |

| Aquaporin-4 (AQP4) | 2,4,5-trisubstituted oxazoles | Compounds showed good binding scores, with binding energies in the range of -6.1 to -7.3 kcal/mol. rsc.org |

| SARS-CoV-2 Main Protease (Mpro) | Acylhydrazone-oxazole hybrids | Hybrids yielded good predicted free energy values, comparable to the co-crystalized inhibitor N3. sciforum.net |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The fundamental principle is that the structural properties of a molecule (e.g., steric, electronic, and hydrophobic features) determine its activity. The development of a QSAR model is an iterative process involving data set selection, calculation of molecular descriptors, feature selection, model building, and rigorous validation. mdpi.com

For compounds like this compound, QSAR can be a powerful tool to predict the biological activity of untested analogs, thereby prioritizing the synthesis of the most promising candidates. While specific QSAR models for this compound are not widely published, models for structurally related benzoic acid derivatives are common. For instance, QSAR studies on benzoyl amino benzoic acid derivatives as inhibitors of β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) have been developed. dergipark.org.tr These models, often built using Multiple Linear Regression (MLR) or Partial Least Squares (PLS) analysis, help identify the key physicochemical parameters that influence inhibitory potential. dergipark.org.tr

Another study developed a QSAR model for a series of benzoic acid analogues to predict their binding affinity to carbonic anhydrase III. nih.gov The model revealed a strong correlation between the affinity values and the formal charge of the molecules, a finding that was further supported by docking studies. nih.gov The success of a QSAR study heavily relies on robust statistical validation to ensure its predictive power for new chemical entities. tandfonline.com

Table 3: General Steps in a QSAR Study

| Step | Description |

| 1. Data Set Selection | A series of structurally related compounds with experimentally determined biological activities is compiled. |

| 2. Descriptor Calculation | A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical, 3D) are calculated for each compound. |

| 3. Data Partitioning | The data set is divided into a training set (for model development) and a test set (for external validation). |

| 4. Model Building | Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors (independent variables) and biological activity (dependent variable). |

| 5. Model Validation | The model's robustness and predictive ability are assessed using internal (e.g., cross-validation) and external validation techniques. |

| 6. Interpretation & Prediction | The validated model is used to understand which structural features are critical for activity and to predict the activity of new, unsynthesized compounds. mdpi.com |

In Silico Screening and Virtual Ligand Design for Novel this compound Analogs

In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the early stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally. For a core structure like this compound, virtual screening can be used to discover novel analogs with improved properties.

Virtual screening strategies can be broadly categorized as ligand-based or structure-based.

Ligand-based virtual screening uses the knowledge of known active molecules to find others with similar properties.

Structure-based virtual screening uses the 3D structure of the biological target (e.g., a protein) to dock candidate ligands and score their potential binding affinity. nih.gov

A comprehensive virtual screening workflow might involve multiple steps, such as filtering by physicochemical properties, pharmacophore modeling, 3D-QSAR, and molecular docking, to progressively narrow down a large library to a small number of high-priority hits. nih.gov For example, virtual screening has been successfully employed to identify novel inhibitors for targets like the fungal enzyme benzoate (B1203000) 4-monooxygenase, leading to the discovery of promising benzoic acid derivatives. nih.gov

Furthermore, the concept of reverse docking or inverse docking can be applied, where a single ligand with desirable properties is screened against a library of protein structures to identify its potential biological targets. mdpi.com This is particularly useful for understanding the mechanism of action of a compound or for identifying potential off-target effects. Through these in silico approaches, novel analogs of this compound can be designed and prioritized for synthesis, focusing on molecules with the highest predicted activity and best drug-like properties.

Advanced Applications Beyond Traditional Medicinal Chemistry

4-(Oxazol-4-yl)benzoic acid in Materials Science Research

The rigid, aromatic structure and the presence of both electron-donating and electron-accepting functionalities within this compound make it an attractive candidate for the development of new materials with tailored optical and electronic properties. Its ability to be incorporated into larger molecular and macromolecular systems has led to investigations into its potential in luminescent materials, optoelectronics, and polymer science.

Applications in Luminescent and Optoelectronic Materials

The conjugated system of this compound, which encompasses both the phenyl and oxazole (B20620) rings, is a key determinant of its photophysical properties. While detailed studies focusing exclusively on the luminescence of the standalone compound are limited in publicly accessible literature, the oxazole moiety is a well-known component in many fluorescent and phosphorescent materials. The electronic transitions within such conjugated heterocyclic systems can lead to the absorption of ultraviolet light and subsequent emission in the visible spectrum.

Role in Polymer and Supramolecular Chemistry

The bifunctional nature of this compound, with its carboxylic acid group providing a reactive handle for polymerization reactions, makes it a valuable monomer for creating novel polymers. The rigid oxazole-phenylene unit can be integrated into polymer backbones to enhance thermal stability, mechanical strength, and introduce specific optical or electronic functionalities. For instance, it can be used in the synthesis of polyesters or polyamides through condensation polymerization with appropriate diol or diamine co-monomers.

In the realm of supramolecular chemistry, the hydrogen bonding capability of the carboxylic acid group, along with potential π-π stacking interactions of the aromatic rings, allows this compound to participate in the formation of well-ordered, self-assembled structures. These non-covalent interactions can lead to the creation of liquid crystals, gels, and other complex supramolecular architectures with potential applications in sensing, drug delivery, and smart materials.

Utility as Building Blocks and Ligands in Organic Synthesis and Catalysis

Beyond its use in creating new materials, this compound serves as a fundamental building block for the construction of more complex molecules and as a ligand for the development of novel catalysts.

Intermediates for Complex Molecule Construction

In organic synthesis, this compound is a valuable intermediate. The oxazole ring is a stable heterocyclic motif found in numerous natural products and biologically active compounds. The presence of the carboxylic acid group on the phenyl ring provides a versatile point for chemical modification. For example, the carboxylic acid can be converted into an acid chloride, amide, or ester, enabling its coupling with other molecular fragments to build larger, more intricate structures. This strategic placement of a reactive group on a stable heterocyclic core allows for a modular approach to the synthesis of complex target molecules.

| Functional Group Transformation | Potential Reagents | Resulting Moiety |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | -COCl |

| Esterification | Alcohol, Acid catalyst | -COOR |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | -CONR₂ |

Ligands for Asymmetric Catalysis and Metal Complexation

The nitrogen atom in the oxazole ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This, combined with the carboxylate group which can also bind to metals, allows the molecule to act as a bidentate or bridging ligand in the formation of metal complexes. The rigid and well-defined geometry of the ligand can influence the coordination sphere of the metal center, which is a critical factor in catalysis.

While specific applications in asymmetric catalysis are still an emerging area of research for this particular ligand, oxazoline-based ligands are well-established in the field, known for their ability to induce high levels of stereoselectivity in a variety of chemical transformations. The structural framework of this compound suggests its potential for the development of new chiral catalysts.

Challenges, Opportunities, and Future Perspectives in 4 Oxazol 4 Yl Benzoic Acid Research

Overcoming Synthetic Hurdles and Improving Scalability

The synthesis of 4-(Oxazol-4-yl)benzoic acid and its derivatives presents several challenges that impact its accessibility for research and commercial development. Traditional methods for constructing the oxazole (B20620) ring, such as the Robinson-Gabriel synthesis, often require harsh conditions, including strong dehydrating agents and high temperatures, which can be incompatible with sensitive functional groups and lead to low yields.

Furthermore, scalability is a major concern. Laboratory-scale syntheses may rely on reagents that are expensive or generate significant waste, such as stoichiometric amounts of triphenylphosphine (B44618) for deoxygenation in some routes, which produces triphenylphosphine oxide as a byproduct that is difficult to remove. acs.org These factors make the transition from bench-scale synthesis to large-scale production economically and environmentally challenging.

To address these issues, research is moving towards more efficient and scalable synthetic strategies. Modern methods that allow for the direct construction of oxazoles from carboxylic acids are particularly promising. acs.orgnih.gov For instance, the use of stable triflylpyridinium reagents to activate the carboxylic acid in situ for reaction with isocyanides can proceed under milder conditions with a broad substrate scope, offering a more streamlined and potentially scalable process. acs.org The development of catalytic, one-pot procedures that minimize intermediate purification steps is a key opportunity for improving efficiency and reducing waste.

| Method | Typical Reagents | Common Challenges | Opportunities for Improvement |

|---|---|---|---|

| Robinson-Gabriel Synthesis | α-acylamino ketones, Dehydrating agents (e.g., H₂SO₄) | Harsh conditions, Limited functional group tolerance, Low yields | Development of milder catalytic cyclodehydration methods |

| van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | Typically yields 5-substituted oxazoles, Not ideal for 4-substitution | Design of novel isocyanide reagents for alternative regioselectivity |

| Direct Carboxylic Acid Coupling | Carboxylic acids, Isocyanides, Activating agents (e.g., triflylpyridinium salts) | Requires specific activating agents, Substrate scope can be limited | High efficiency, Milder conditions, Improved scalability, Recyclable reagents acs.org |

Addressing Selectivity and Off-Target Effects in Biological Systems

The this compound scaffold is of significant interest in drug discovery, particularly as a core component of kinase inhibitors. The rigid, planar structure of the oxazole ring combined with the hydrogen-bonding capability of the carboxylic acid group makes it an effective pharmacophore for binding within the ATP-binding site of many kinases. However, a major challenge in developing kinase inhibitors is achieving high selectivity for the target kinase over the hundreds of other kinases in the human kinome. scilit.com

Poor selectivity can lead to off-target effects, where the drug interacts with unintended kinases or other proteins, potentially causing toxicity or reducing therapeutic efficacy. The challenge for derivatives of this compound is to design substituents on the oxazole and benzoic acid rings that form specific interactions with the target protein while avoiding interactions with others. Research on the closely related 4-(thiazol-5-yl)benzoic acid scaffold has shown that it can be a potent and selective inhibitor of protein kinase CK2. nih.gov This study highlights that even minor modifications, such as the introduction of benzyloxy groups on the benzoic acid ring, can dramatically influence both potency and cellular activity. nih.gov

The opportunity lies in systematic structure-activity relationship (SAR) studies to map the molecular interactions that govern selectivity. By modifying the this compound core with a diverse set of chemical groups, researchers can probe the steric and electronic requirements of the target's binding site. For example, extending a substituent into a unique sub-pocket of the target kinase that is not present in off-target kinases is a proven strategy for enhancing selectivity. Computational modeling and structural biology (e.g., X-ray crystallography) are crucial tools in this process, providing insights into the binding modes of these inhibitors and guiding rational design.

| Compound Scaffold | Primary Target | IC₅₀ (Primary Target) | Key Selectivity Challenge | Strategy for Improvement |

|---|---|---|---|---|

| 4-(Thiazol-5-yl)benzoic acid | Protein Kinase CK2 | 0.014 µM | Achieving selectivity over other ATP-dependent enzymes | Modification of the benzoic acid moiety to exploit unique features of the CK2 binding site nih.gov |

| Generic Kinase Inhibitor | Kinase A | 0.1 µM | High homology with Kinase B and Kinase C in the ATP-binding pocket | Targeting less conserved regions outside the primary ATP-binding site |

Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery

The fields of artificial intelligence (AI) and machine learning (ML) offer transformative opportunities to accelerate research on this compound. These computational tools can address challenges in both synthesis and biological discovery, reducing the time and cost associated with traditional trial-and-error approaches. engineering.org.cn

In drug discovery, ML models can predict the biological activity and physicochemical properties of novel derivatives of this compound before they are ever synthesized. github.io By training on datasets of known bioactive molecules, these models can perform "in silico" screening of virtual compound libraries. This allows researchers to prioritize the synthesis of candidates with the highest predicted potency and selectivity, making the discovery process more efficient. github.com For example, a quantitative structure-activity relationship (QSAR) model could be built for a series of oxazole-based kinase inhibitors to predict the activity of new, unsynthesized analogs. Recently, ML has been used specifically to predict reaction yields for the synthesis of related carboxylated azoles, demonstrating the direct applicability of these techniques to this chemical space. chemrxiv.org

Interdisciplinary Research Directions for this compound

The unique chemical structure of this compound makes it a valuable component in fields beyond medicinal chemistry, creating opportunities for interdisciplinary research. Its rigid, conjugated system suggests potential applications in materials science and chemical biology.

In materials science, the isomer 4-(Oxazol-2-yl)benzoic acid is noted for its use in preparing fluorescent dyes and optoelectronic materials, an application area highly relevant to the 4-oxazolyl isomer due to their similar conjugated aromatic systems. myskinrecipes.com The oxazole moiety can participate in the formation of n-type organic semiconductors. acs.org The benzoic acid group provides a handle for incorporation into larger structures like polymers or metal-organic frameworks (MOFs). The combination of these properties could lead to the development of novel materials with tailored electronic or photophysical properties for use in organic light-emitting diodes (OLEDs), sensors, or solar cells. Furthermore, related benzoic acid derivatives are known to form liquid crystals, opening another avenue for exploration. nih.gov

In chemical biology, the this compound scaffold can be used to develop chemical probes to study biological processes. Oxazole-containing compounds have been designed as fluorescent probes for the detection of metal ions or reactive oxygen species like singlet oxygen. researchgate.netnih.govmdpi.com By attaching a reactive group or a reporter tag to the this compound core, researchers could create tools to label specific proteins, track their location within a cell, or monitor enzymatic activity in real-time. This requires a collaborative effort between synthetic chemists, biologists, and imaging specialists to design, synthesize, and apply these molecular tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Oxazol-4-yl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between oxazole derivatives and benzoic acid precursors. For example, Pd-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres (e.g., N₂) can introduce the oxazole moiety. Key parameters include temperature control (80–120°C), solvent selection (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- Spectroscopy : Use NMR (¹H/¹³C) to confirm proton environments and coupling patterns (e.g., oxazole ring protons at δ 8.1–8.3 ppm). IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹).

- X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal structures. Key metrics include bond angles (e.g., C-O-C in oxazole) and packing interactions. For example, hydrogen bonding between the carboxylic acid and oxazole nitrogen stabilizes the lattice .

Q. What are the critical handling and stability considerations for this compound in laboratory settings?

- Methodological Answer :

- Stability : Store at 2–8°C in airtight, light-resistant containers. The compound is stable under inert gas but degrades in the presence of strong oxidizers (e.g., KMnO₄) or prolonged exposure to moisture .

- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of this compound with cytochrome P450 enzymes?

- Methodological Answer :

- UV-Vis binding assays : Monitor spectral shifts (e.g., Soret band at ~450 nm for ferrous CYP199A4) upon titration with the compound. Calculate binding constants (Kd) using nonlinear regression of absorbance vs. concentration data.

- HPLC/MS analysis : After enzymatic oxidation, identify metabolites (e.g., hydroxylated derivatives) via retention time and fragmentation patterns. For example, CYP199A4 may oxidize the oxazole ring, forming 4-[[2-(formylamino)acetyl]amino]benzoic acid .

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular docking : Dock the compound into target protein active sites (e.g., COX-2) using AutoDock Vina. Focus on hydrogen bonding (carboxylic acid with Arg120) and π-π stacking (oxazole with Tyr355) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines (HEK293 vs. HepG2) to assess consistency.

- Meta-analysis : Compare structural analogs (e.g., 4-(imidazol-1-yl)benzoic acid) to identify substituent effects. For example, oxazole’s electron-withdrawing nature may reduce binding affinity compared to imidazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.